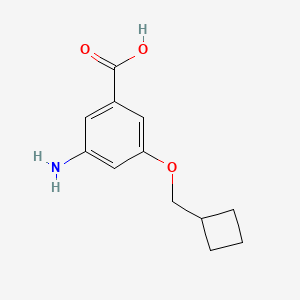

3-Amino-5-cyclobutylmethoxy-benzoic acid

Description

Properties

IUPAC Name |

3-amino-5-(cyclobutylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c13-10-4-9(12(14)15)5-11(6-10)16-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFLNNWMVVGDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the pKa Values of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Abstract: This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) for 3-Amino-5-cyclobutylmethoxy-benzoic acid, a molecule possessing both acidic and basic functional groups critical to its physicochemical behavior. As pKa is a cornerstone of drug development—influencing solubility, absorption, distribution, metabolism, and excretion (ADME)—a thorough understanding is paramount for researchers. This document synthesizes theoretical estimations based on substituent effects, outlines rigorous experimental protocols for empirical determination, and discusses modern computational approaches for in-silico prediction. By examining the electronic influence of the amino and cyclobutylmethoxy substituents on the benzoic acid core, we predict two distinct pKa values and discuss the implications for the molecule's charge state at physiological pH.

Introduction: The Critical Role of pKa in Drug Design

3-Amino-5-cyclobutylmethoxy-benzoic acid is a substituted aromatic compound featuring three key functional regions: a carboxylic acid group, an aromatic amino group, and a cyclobutylmethoxy ether group. The interplay of these groups dictates the molecule's ionization state in different pH environments.

The acid dissociation constant, pKa, is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For drug development professionals, pKa is not merely a physical constant; it is a critical predictor of a molecule's behavior:

-

Solubility & Dissolution: The ionization state dramatically affects a compound's solubility in aqueous environments, such as the gastrointestinal tract and blood plasma.

-

Membrane Permeability: Generally, neutral, lipophilic forms of a molecule more readily cross biological membranes (e.g., the intestinal wall and blood-brain barrier). The pKa value, in conjunction with the environmental pH, determines the concentration of this membrane-permeant species.

-

Pharmacological Target Binding: The charge of a molecule can be crucial for its interaction with the amino acid residues in a protein's binding pocket, influencing efficacy and selectivity.

This guide will dissect the structural components of 3-Amino-5-cyclobutylmethoxy-benzoic acid to provide a robust framework for understanding and determining its pKa values.

Theoretical pKa Estimation: A Substituent-Based Analysis

The target molecule has two primary ionizable centers: the acidic carboxylic acid group (-COOH) and the basic amino group (-NH2), which becomes acidic upon protonation (-NH3+).

Caption: Ionization equilibria for the subject molecule.

pKa of the Carboxylic Acid Group (pKa1)

The baseline for our analysis is benzoic acid, which has a pKa of approximately 4.20.[1][2][3] The substituents at the 3- and 5-positions will modulate this value through inductive and resonance effects.

-

3-Amino Group: Located meta to the carboxylic acid, the amino group's electron-donating resonance effect is minimal. Its primary influence is a weak, electron-withdrawing inductive effect due to the electronegativity of nitrogen. This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent acid. For instance, 3-aminobenzoic acid has a carboxyl pKa of approximately 3.07.[4]

-

5-Cyclobutylmethoxy Group: This alkoxy group is also meta to the carboxylic acid. The oxygen atom is highly electronegative and exerts a significant electron-withdrawing inductive effect, which is not offset by resonance at the meta position.[5][6] This inductive withdrawal further stabilizes the carboxylate anion. Electron-withdrawing groups are known to increase the acidity of benzoic acids.[5][7]

pKa of the Protonated Amino Group (pKa2)

The baseline for the amino group is the anilinium ion (C₆H₅NH₃⁺), which has a pKa of about 4.6.

-

3-Carboxylic Acid Group: The carboxylic acid is an electron-withdrawing group. This effect decreases the electron density on the aromatic ring and at the nitrogen atom, making the lone pair less available for protonation. This reduces the basicity of the amino group, which means its conjugate acid (the ammonium group) is stronger (i.e., has a lower pKa). The pKa for the ammonium group of 3-aminobenzoic acid is approximately 4.79.[4]

-

5-Cyclobutylmethoxy Group: This group is located para to the amino group. In this position, the electron-donating resonance effect of the oxygen atom is maximal. The oxygen's lone pairs can delocalize into the aromatic ring, increasing electron density at the para position where the amino group resides.[8][9] This increased electron density makes the amino group more basic. A more basic amine will have a more stable (weaker) conjugate acid, resulting in a higher pKa.

Summary of Estimated pKa Values

| Ionizable Group | Predicted pKa | Rationale |

| Carboxylic Acid (-COOH) | ~2.8 - 3.0 | Baseline pKa of benzoic acid (~4.2) is lowered by the inductive electron-withdrawing effects of the meta-amino and meta-alkoxy groups. |

| Protonated Amino (-NH₃⁺) | ~4.9 - 5.2 | Baseline pKa of anilinium (~4.6) is slightly increased due to the strong electron-donating resonance from the para-alkoxy group, which outweighs the withdrawing effect of the meta-carboxyl group. |

At physiological pH (~7.4), the carboxylic acid group (pKa << 7.4) will be fully deprotonated to its carboxylate form (-COO⁻), and the amino group (pKa << 7.4) will be in its neutral form (-NH₂). Consequently, the molecule is expected to carry a net negative charge in the bloodstream.

Methodologies for pKa Determination

While theoretical analysis provides a valuable estimate, experimental determination is the definitive standard for establishing pKa values. Computational methods offer a powerful alternative when experimental approaches are not feasible.

Caption: Workflows for pKa determination.

Experimental Determination Protocols

The following protocols are standard, self-validating methodologies for accurate pKa measurement.

Protocol 1: Potentiometric Titration

This is the most common and direct method for determining pKa. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.

-

Principle: The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

-

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of 3-Amino-5-cyclobutylmethoxy-benzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but its concentration should be kept minimal and consistent.

-

Titrant: Prepare a standardized solution of 0.1 M NaOH (for titrating the acidic group) and 0.1 M HCl (for back-titration to determine the basic pKa).

-

Instrumentation: Calibrate a high-precision pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25 °C).

-

Titration (Acidic pKa): Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Titration (Basic pKa): To determine the pKa of the amino group, first fully protonate it by adding a stoichiometric excess of 0.1 M HCl to the initial solution. Then, titrate this acidified solution with 0.1 M NaOH. Two equivalence points will be observed.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest parts of the curve). More accurately, they can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence points are maxima, and the pKa values are the pHs at the half-equivalence volumes.

-

Protocol 2: UV-Vis Spectrophotometry

This method is useful for compounds with a chromophore that changes upon ionization and can be performed with very small amounts of sample.

-

Principle: The Beer-Lambert law is applied to solutions at various pH values. The absorbance of the acidic and basic forms of the molecule will differ. By monitoring absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.

-

Methodology:

-

Wavelength Selection: Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 10). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 8), with small increments (~0.2 pH units) around the expected pKa values.

-

Sample Preparation: Prepare a set of solutions with a constant, low concentration of the analyte in each of the prepared buffers.

-

Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength using a spectrophotometer.

-

Data Analysis: Plot absorbance (y-axis) versus pH (x-axis). The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.[10]

-

Computational Prediction Workflow

Computational chemistry, particularly using Density Functional Theory (DFT), has become a reliable tool for predicting pKa values.[11][12][13]

Caption: A typical DFT-based pKa calculation workflow.

-

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Computational models calculate this energy change by determining the energies of the protonated and deprotonated species.

-

General Workflow:

-

Structure Modeling: Build 3D models of the relevant species (e.g., HOOC-Ar-NH₃⁺, HOOC-Ar-NH₂, ⁻OOC-Ar-NH₂) in a molecular modeling program.

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each species in the gas phase using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This provides the gas-phase free energy.[11]

-

Solvation Energy: Calculate the single-point energy of the optimized structures using a continuum solvation model (e.g., SMD or PCM) to account for the solvent (water) effect.[13][14] This provides the free energy of solvation.

-

Free Energy Calculation: Combine the gas-phase and solvation energies to get the total Gibbs free energy in solution for each species. An established, accurate value for the solvation free energy of a proton is required.

-

pKa Calculation: Use the calculated free energy of the deprotonation reaction to calculate the pKa via the fundamental thermodynamic relationship: pKa = ΔG° / (2.303 RT).

-

Conclusion

The pKa values of 3-Amino-5-cyclobutylmethoxy-benzoic acid are governed by the electronic interplay of its functional groups. Theoretical analysis predicts a pKa of approximately 2.8-3.0 for the carboxylic acid and 4.9-5.2 for the protonated amino group. These estimations provide a critical starting point for experimental design. For drug development professionals, obtaining precise pKa values through robust experimental methods like potentiometric titration or, where applicable, computational modeling, is an indispensable step. This ensures an accurate understanding of the molecule's ionization state, which is fundamental to predicting its pharmacokinetic and pharmacodynamic profile.

References

-

PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.

-

Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]

- Rido, L., et al. (2015). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Journal of Physical Chemistry A.

- Gangarossa, D., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules.

-

Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

-

CUTM Courseware. (n.d.). The Effect of Substituents on pKa. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa. Retrieved from [Link]

Sources

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 3. global.oup.com [global.oup.com]

- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Assessed Safety Profile of 3-Amino-5-cyclobutylmethoxy-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-Amino-5-cyclobutylmethoxy-benzoic acid. This guide is a scientifically derived safety assessment based on the chemical's structure and data from analogous compounds. It is imperative to treat this substance as a novel chemical with unknown hazards, exercising maximum caution.[1] All procedures should be conducted by qualified personnel within a controlled laboratory environment.

Introduction: Rationale for a Surrogate-Based Hazard Assessment

In drug discovery and development, researchers frequently synthesize and handle novel chemical entities for which formal toxicological and safety data have not yet been established. 3-Amino-5-cyclobutylmethoxy-benzoic acid is one such compound. The absence of a registered SDS necessitates a proactive, science-led approach to safety.

This guide deconstructs the molecule into its primary functional components to forecast its likely hazard profile. By examining the known risks of aromatic amines, benzoic acid derivatives, and ethers, we can construct a robust and defensible framework for safe handling, storage, and emergency response. The core principle is to assume a hazard level equal to or greater than the most hazardous structural analog.[1]

Molecular Deconstruction and Inferred Hazard Profile

The toxicological and physical properties of 3-Amino-5-cyclobutylmethoxy-benzoic acid are dictated by its three main functional groups:

-

Aromatic Amine (Aniline Moiety): This is the primary driver of toxicological concern. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and respiratory tract.[2][3] Key hazards include skin sensitization, methemoglobinemia (a condition affecting oxygen transport in the blood), and potential carcinogenicity, with the bladder being a common target organ.[2][4][5]

-

Benzoic Acid Core: The carboxylic acid group imparts acidic properties. Benzoic acid and its simple derivatives are typically associated with skin, eye, and respiratory irritation.[6][7][8][9] While generally having low systemic toxicity, they can cause significant localized irritation upon contact.[6]

-

Cyclobutylmethoxy Ether Group: This bulky, non-polar group influences the compound's physical properties, such as solubility and melting point. While the ether linkage is generally stable, it does not significantly mitigate the hazards posed by the other two functional groups.

Based on this analysis, a presumed hazard classification is summarized below.

| Hazard Category | Inferred Classification & Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) - Aromatic amines can be toxic. Prudent assumption in the absence of specific data. |

| Skin Corrosion/Irritation | Category 2 (Irritant) - Based on known properties of both aminobenzoic acids and benzoic acid itself.[7][8][10][11] |

| Serious Eye Damage/Irritation | Category 2 (Irritant) - Both parent structures (aminobenzoic acid, benzoic acid) are known eye irritants.[7][8][10] |

| Skin Sensitization | Category 1 (Sensitizer) - A known risk for many aromatic amines and a critical precaution to assume.[2][10] |

| Germ Cell Mutagenicity | Suspected - Many aromatic amines are reported as mutagens.[12] This should be assumed until proven otherwise. |

| Carcinogenicity | Suspected - A significant long-term hazard associated with the aromatic amine class.[3][4][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) - Expected if handled as a fine powder, consistent with benzoic acid derivatives.[8][10][11] |

| Specific Target Organ Toxicity (Repeated Exposure) | Suspected - Potential for damage to organs, particularly the urinary tract, through prolonged exposure.[2][7] |

Core Safety Protocols & Experimental Workflows

Given the inferred hazards, all work with 3-Amino-5-cyclobutylmethoxy-benzoic acid must be performed under stringent safety controls.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to eliminate routes of exposure. The causality is clear: if the compound cannot enter the body, it cannot cause harm.

Mandatory Engineering Controls:

-

Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[13][14]

-

Controlled Environment: The laboratory should be well-ventilated with restricted access.

Required Personal Protective Equipment (PPE):

-

Hand Protection: Use nitrile or neoprene gloves.[1] Double-gloving is recommended during weighing and transfer operations. The rationale is that aromatic amines can be readily absorbed through the skin.[3]

-

Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against dust particles and splashes.[1] A face shield should be used when there is a significant splash risk.[7]

-

Body Protection: A lab coat must be worn and kept fully fastened.[1] Consider a chemically resistant apron for larger-scale work.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with P100 cartridges may be required for cleaning up spills outside of containment.

Safe Handling & Weighing Workflow

The following workflow is designed to minimize aerosolization and contamination.

Caption: Workflow for Safely Weighing a Novel Compound.

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container. The label must include the full chemical name, date received, and a "Hazardous - Handle with Extreme Caution" warning.[1]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][14]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases, which can react violently with the aromatic amine and benzoic acid functionalities, respectively.[8]

-

Segregation: Store in a secondary containment bin labeled for toxic and irritant compounds.[1]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure, immediate and correct action is paramount. The following decision tree outlines the validated response protocol.

Caption: Emergency Response Decision Tree for Exposure.

Key First-Aid Measures:

-

Inhalation: Move the affected person to fresh air at once.[1][15] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation or a rash develops.[10]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][15]

Waste Disposal

All waste containing 3-Amino-5-cyclobutylmethoxy-benzoic acid, including contaminated consumables (gloves, weigh paper, pipette tips) and excess material, must be disposed of as hazardous chemical waste.[1] Collect in a designated, sealed, and clearly labeled hazardous waste container for pickup by certified environmental health and safety personnel.

References

-

Aromatic amines – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

-

Aromatic Amines : An Assessment of the Biological and Environmental Effects. National Academies Press. Available from: [Link]

-

Novel Chemicals with Unknown Hazards SOP. University of Washington. Available from: [Link]

-

Aromatic Amines → Term - Pollution → Sustainability Directory. Available from: [Link]

-

Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. Available from: [Link]

-

Benzoic Acid – Uses and Safety. VelocityEHS. Available from: [Link]

-

Safety Data Sheet Benzoic acid. Redox. Available from: [Link]

-

Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. Available from: [Link]

-

Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available from: [Link]

-

Safety Data Sheet: Benzoic acid. Carl ROTH. Available from: [Link]

-

4-Aminobenzoic Acid - Safety Data Sheet. Novachem. Available from: [Link]

-

Safety Data Sheet: benzoic acid. Valudor Products. Available from: [Link]

Sources

- 1. twu.edu [twu.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 6. ehs.com [ehs.com]

- 7. redox.com [redox.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. geneseo.edu [geneseo.edu]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]

- 14. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.cn]

Sourcing and Validating 3-Amino-5-cyclobutylmethoxy-benzoic Acid: A Technical Guide

Executive Summary & Chemical Profile[1][2]

3-Amino-5-cyclobutylmethoxy-benzoic acid is a specialized bifunctional building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural value lies in the cyclobutylmethoxy tail , which provides a defined lipophilic vector capable of filling hydrophobic pockets (e.g., the ATP-binding site of kinases) while maintaining a lower molecular weight and different metabolic stability profile compared to standard benzyl or alkyl chains.

The presence of both an aniline (amine) and a benzoic acid moiety allows for orthogonal functionalization—typically serving as a core scaffold where the acid is coupled to a heterocycle and the amine to a solubilizing group or warhead.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 3-Amino-5-(cyclobutylmethoxy)benzoic acid |

| CAS Number | Not widely indexed; often listed by internal IDs (e.g., Chemspace CSSB00030956455) |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Key Functionality | Aniline (Nucleophile), Carboxylic Acid (Electrophile/Acid), Cyclobutyl ether (Lipophilic Handle) |

| Solubility | Low in water; High in DMSO, DMF, MeOH |

Strategic Sourcing Matrix

Unlike commodity reagents (e.g., 3-aminobenzoic acid), this compound is a Tier 2/3 Building Block . It is rarely held in kilogram inventory by catalog vendors and is typically synthesized on-demand or held in gram-scale lots by specialized CROs.

Supplier Ecosystem Analysis

Do not rely on a single vendor. The market for this specific intermediate operates through a network of aggregators and originators.

| Supplier Category | Recommended Vendors | Role & Risk Profile |

| Primary Aggregators | Chemspace , MolPort , eMolecules | Role: Database of global inventory. Risk: "In-stock" status often lags. Real lead time may be 2-3 weeks (drop-shipped from originators). |

| Originators (Stock) | Enamine , Vitas-M , ChemScene | Role: Likely manufacturers. Benefit: Direct QC data available. Fastest shipping (if in stock). |

| Custom Synthesis | WuXi AppTec , PharmBlock , Combi-Blocks | Role: Scale-up (>100g). Benefit: Fresh synthesis guarantees purity but requires 4-8 week lead time. |

Sourcing Decision Logic (DOT Visualization)

The following decision tree outlines the optimal sourcing strategy based on your project phase.

Figure 1: Strategic sourcing workflow distinguishing between catalog procurement and custom synthesis routes.

Quality Assurance & Analytical Validation

Trustworthiness Protocol: Never assume the label purity is accurate for functionalized benzoic acids. The two primary failure modes for this specific molecule are Regioisomer Contamination and Incomplete Reduction .

Critical Impurity Profiling

-

Regioisomerism (The "Symmetric" Trap):

-

Origin: If synthesized via mono-alkylation of 3,5-dihydroxybenzoic acid, you may encounter the 3,5-bis(cyclobutylmethoxy) impurity or unreacted starting material.

-

Detection: 1H-NMR is mandatory. Look for integration ratios of the cyclobutyl protons vs. aromatic protons.

-

Acceptance Criteria: < 2% bis-alkylated byproduct.

-

-

Nitro Precursors:

-

Origin: The most common route is 3-hydroxy-5-nitrobenzoic acid → alkylation → nitro reduction.

-

Risk: Residual nitro intermediate poses a safety risk (explosive potential in scale-up) and poisons hydrogenation catalysts in downstream steps.

-

Detection: LC-MS (Look for M+30 mass shift corresponding to -NO₂ vs -NH₂).

-

Standardized QC Workflow

Protocol 1: Receipt Validation

-

Visual Inspection: Compound should be an off-white to beige powder. Dark brown indicates oxidation of the aniline (reject).

-

Solubility Check: Dissolve 1 mg in 1 mL DMSO-d6. If turbid, inorganic salts (from hydrolysis workup) are present.

Protocol 2: LC-MS Method (Generic)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Rationale: The acidic mobile phase ensures protonation of the aniline (R-NH3+), providing a sharp peak and strong MS signal [M+H]+ = 222.3.

Figure 2: Quality Control decision matrix for incoming building blocks.

Handling, Stability, and Synthetic Utility

Storage & Stability[3]

-

Oxidation Sensitivity: The electron-rich aniline at position 3 makes the ring susceptible to oxidation.

-

Requirement: Store at -20°C under Argon/Nitrogen.

-

Shelf-life: 6 months if properly sealed. Re-test purity if stored > 3 months.

-

-

Hygroscopicity: The carboxylic acid moiety can form hydrates. Store in a desiccator.

Synthetic Application Guide

This building block is typically used in Amide Couplings .

Scenario A: Coupling the Acid (COOH)

-

Challenge: The aniline amine is unprotected.[1] Self-coupling (polymerization) is possible but slow due to the lower nucleophilicity of the aniline compared to aliphatic amines.

-

Solution: Use HATU/DIPEA with the incoming amine component in slight excess. The aromatic amine (aniline) is generally too sterically hindered and electron-deficient to compete with a primary aliphatic amine for the activated ester.

Scenario B: Reacting the Aniline (NH2)

-

Challenge: Steric hindrance from the meta-substituents.

-

Solution: For Buchwald-Hartwig couplings, use advanced precatalysts (e.g., XPhos Pd G3) rather than standard Pd(PPh3)4.

References

-

Chemspace. (n.d.). 3-amino-5-(cyclobutylmethoxy)benzoic acid Product Page. Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information (NCBI). (2012). Aminobenzoates as building blocks for natural product assembly lines. PubMed. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 3-Amino-5-cyclobutylmethoxy-benzoic acid, a key building block for pharmaceutical and materials science research. The protocol outlines a robust two-step synthetic pathway commencing with the readily available starting material, 3-hydroxy-5-nitrobenzoic acid. The methodology first employs a Williamson ether synthesis to introduce the cyclobutylmethoxy moiety, followed by a high-yield catalytic hydrogenation to reduce the nitro group, affording the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, detailed step-by-step protocols, and integrated safety precautions to ensure reliable and safe execution.

Introduction and Synthetic Strategy

3-Amino-5-cyclobutylmethoxy-benzoic acid is a substituted aromatic carboxylic acid featuring an amine, an ether, and a carboxylic acid functional group. This trifunctional arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The strategic placement of the electron-donating amino and ether groups opposite the electron-withdrawing carboxylic acid group significantly influences the molecule's chemical properties and reactivity.

The synthetic approach detailed herein is designed for efficiency, scalability, and high fidelity. It proceeds via two fundamental and well-established organic transformations:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxy-5-nitrobenzoic acid is alkylated using a suitable cyclobutylmethyl electrophile. This reaction is a classic SN2 type, renowned for its reliability in forming ether linkages.[1][2]

-

Aromatic Nitro Group Reduction: The nitro-substituted intermediate is then converted to the target primary amine via catalytic hydrogenation. This method is highly chemoselective and typically proceeds with excellent yields and clean conversions, avoiding harsh reagents.[3][4]

This two-step sequence provides a logical and efficient pathway to the desired product from commercially available precursors.

Overall Synthetic Workflow

The logical progression of the synthesis is outlined below, from starting materials to the final, purified compound.

Caption: High-level overview of the synthetic pathway.

Part I: Synthesis of 3-cyclobutylmethoxy-5-nitrobenzoic acid

Principle and Rationale

This initial step involves the formation of an ether bond via the Williamson ether synthesis. The reaction proceeds through an SN2 mechanism where the phenoxide ion, generated by deprotonating the hydroxyl group of 3-hydroxy-5-nitrobenzoic acid with a base, acts as a nucleophile.[5][6] This nucleophile then attacks the primary carbon of cyclobutylmethyl bromide, displacing the bromide leaving group.

Causality of Experimental Choices:

-

Starting Material: 3-Hydroxy-5-nitrobenzoic acid is an ideal starting material due to its commercial availability and the presence of the nitro group, which activates the ring and provides a precursor to the desired amine functionality.[7]

-

Base: Potassium carbonate (K₂CO₃) is chosen as a moderately strong base. It is effective at deprotonating the phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing effects of the nitro and carboxyl groups. It is also inexpensive and easy to handle compared to stronger, more hazardous bases like sodium hydride.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the reaction rate.

-

Alkylating Agent: Cyclobutylmethyl bromide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[2]

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 3-Hydroxy-5-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | 10.0 g | 54.6 | 1.0 |

| Cyclobutylmethyl bromide | C₅H₉Br | 149.03 | 9.75 g (6.9 mL) | 65.5 | 1.2 |

| Potassium Carbonate (K₂CO₃), fine | K₂CO₃ | 138.21 | 15.1 g | 109.2 | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - |

Equipment: 500 mL round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.

Detailed Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-5-nitrobenzoic acid (10.0 g, 54.6 mmol) and potassium carbonate (15.1 g, 109.2 mmol).

-

Solvent Addition: Add 150 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Add cyclobutylmethyl bromide (6.9 mL, 65.5 mmol) to the suspension dropwise over 5 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Acidification: After cooling the reaction to room temperature, pour the mixture into 500 mL of ice-cold water. Acidify the aqueous mixture to a pH of ~2 by slowly adding 1 M HCl. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 3-cyclobutylmethoxy-5-nitrobenzoic acid as a pale yellow solid.

-

Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 85-95%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part II: Synthesis of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Principle and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions.[8]

Causality of Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[3] A 10% loading is standard and provides a good balance of activity and cost.

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the reductant. A pressure of 50 psi is sufficient for this reduction to proceed at a reasonable rate at room temperature.

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under hydrogenation conditions.

-

Work-up: The work-up is straightforward. The solid catalyst is simply removed by filtration. Since the product is an amino acid, it may be soluble in the methanolic solution. Evaporation of the solvent yields the final product. If purification is needed, adjusting the pH can be used to precipitate the zwitterionic product.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 3-cyclobutylmethoxy-5-nitrobenzoic acid | C₁₂H₁₃NO₅ | 267.24 | 12.0 g | 44.9 | 1.0 |

| 10% Palladium on Carbon (Pd/C), 50% wet | Pd/C | - | 1.2 g (10 wt%) | - | - |

| Methanol (MeOH) | CH₃OH | 32.04 | 200 mL | - | - |

| Hydrogen Gas (H₂) | H₂ | 2.02 | 50 psi | - | - |

| Celite® or other filter aid | - | - | As needed | - | - |

Equipment: Parr hydrogenation apparatus or a similar high-pressure reactor, Buchner funnel, filter flask, rotary evaporator.

Detailed Experimental Protocol

-

Reaction Setup: In the vessel of a Parr hydrogenation apparatus, combine 3-cyclobutylmethoxy-5-nitrobenzoic acid (12.0 g, 44.9 mmol) and 200 mL of methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (1.2 g, 50% wet) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction Conditions: Agitate the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Isolation: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification and Drying: The resulting solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water. Dry the final product, 3-Amino-5-cyclobutylmethoxy-benzoic acid, under vacuum.

-

Characterization: The expected yield is typically >95%.[3][4] Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualization of the Reaction Scheme

Caption: Detailed two-step reaction scheme for the synthesis.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Avoid inhalation and skin contact.

-

Cyclobutylmethyl bromide: This is an alkylating agent and a potential lachrymator. Handle with care and avoid inhalation.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially when dry, and can ignite solvents. Never add the dry catalyst to a solvent in the presence of air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The filtration step to remove the catalyst should be done carefully, ensuring the filter cake does not dry out and come into contact with air.

References

-

Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014). Patsnap Eureka. Retrieved February 13, 2026, from [Link]

-

Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

- CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014). Google Patents.

-

Cyclobutanemethanol Five Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved February 13, 2026, from [Link]

- JPS5726652A - Reduction of nitrobenzoic acid. (1982). Google Patents.

-

Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

-

Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved February 13, 2026, from [Link]

-

Williamson ether synthesis. (2022). ChemTalk. Retrieved February 13, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors. Retrieved February 13, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2018). Rasayan Journal of Chemistry. Retrieved February 13, 2026, from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Application Note: Peptide Coupling with 3-Amino-5-cyclobutylmethoxy-benzoic Acid

Executive Summary

3-Amino-5-cyclobutylmethoxy-benzoic acid is a specialized aromatic amino acid building block used in the synthesis of peptidomimetics and high-affinity receptor ligands. Structurally, it functions as a

The Core Challenge: Unlike aliphatic amino acids, the amine in this molecule is an aniline . Its nucleophilicity is drastically reduced due to resonance delocalization with the benzene ring. Standard SPPS protocols (e.g., HBTU/DIPEA) often fail to drive coupling to this amine to completion, leading to truncation sequences. This guide provides optimized protocols to overcome the "aniline barrier" and ensure high-fidelity incorporation.

Chemical Profile & Strategic Analysis

Molecule Specifications

| Feature | Description | Implication for Synthesis |

| Core Structure | 3-Aminobenzoic acid (meta-substituted) | Rigidifies backbone; induces kinks/turns.[1] |

| Amine Type | Aniline (Aromatic primary amine) | Low Nucleophilicity. |

| Acid Type | Benzoic Acid | Moderately lower reactivity than aliphatic acids due to conjugation, but generally manageable. |

| Substituent | 5-Cyclobutylmethoxy | Lipophilic. Increases solubility in DMF/NMP but may cause aggregation in polar solvents. |

The "Aniline Gap"

The critical failure point in using this residue is chain elongation —i.e., attaching the next amino acid onto the 3-amino group of the benzoic acid scaffold.

-

Standard Coupling:

is too slow; competing hydrolysis of the active ester dominates. -

Solution: Use highly reactive acylating species (HOAt esters, acid fluorides, or symmetric anhydrides) and elevated temperatures.

Experimental Protocols

Protocol A: Resin Loading / N-Terminal Capping (The "Easy" Side)

Use this protocol when coupling the Carboxylic Acid of the 3-Amino-5-cyclobutylmethoxy-benzoic acid to a resin-bound amine.

Reagents:

-

Building Block: Fmoc-3-amino-5-cyclobutylmethoxy-benzoic acid (3.0 eq)

-

Activator: HATU (2.9 eq)

-

Base: DIPEA (6.0 eq)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Pre-activation: Dissolve the Fmoc-protected building block and HATU in minimal DMF. Add DIPEA. The solution should turn yellow. Allow to activate for 30–60 seconds (do not over-activate; HATU adducts can form).

-

Coupling: Add the activated mixture to the resin-bound peptide.

-

Incubation: Shake at room temperature for 45–60 minutes .

-

Monitoring: Perform a Kaiser test. It should be negative (yellow beads).

-

Note: The benzoic acid moiety couples relatively well. If sluggish, double couple.

-

Protocol B: Chain Elongation (The "Hard" Side)

Use this protocol when coupling the NEXT amino acid ONTO the weak aniline amine of the benzoic acid residue.

Rationale: Standard HBTU/HCTU couplings will likely yield <50% conversion. We utilize HOAt (1-Hydroxy-7-azabenzotriazole) , which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation of the poor nucleophile.

Reagents:

-

Incoming Amino Acid: Fmoc-AA-OH (5.0 eq)

-

Coupling Reagent: HATU (5.0 eq) OR COMU (5.0 eq)

-

Additive: HOAt (5.0 eq) - Critical for anilines

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine) (10.0 eq)

-

Why Collidine? It prevents Fmoc cleavage and aspartimide formation during the longer, hotter coupling required for anilines.

-

Step-by-Step Methodology:

-

Swelling: Ensure resin is fully swollen in NMP (N-methylpyrrolidone), which promotes better swelling than DMF for difficult sequences.

-

Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in NMP. Add Collidine.[2][3]

-

Reaction: Add to the resin containing the deprotected aniline.

-

Conditions:

-

Microwave (Recommended): 75°C for 10 minutes (25W).

-

Manual (No heat): Double coupling is mandatory . 2 x 2 hours at RT.

-

-

Verification (Critical): The Kaiser test is often unreliable for anilines (colors are faint/reddish-brown rather than blue).

-

Use the Chloranil Test:

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% Chloranil in DMF.

-

Procedure: Add drops of A and B to beads. Blue/Green beads = Free Aniline (Incomplete). Colorless/Brown = Complete.

-

-

Protocol C: Conversion to Acid Chloride (The "Nuclear" Option)

If Protocol B fails (common with steric bulk like Val/Ile/Aib), generate the acid chloride of the incoming amino acid.

Reagents:

Procedure:

-

Dissolve Incoming Fmoc-AA-OH (3 eq) and BTC (1 eq) in dry THF/DCM.

-

Add Collidine (9 eq) dropwise at 0°C. Stir for 20 min to generate the acid chloride in situ.

-

Add this mixture directly to the resin-bound aniline in DMF.

-

React for 1 hour.

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating this difficult residue.

Caption: Logic flow for SPPS incorporation. Note the shift to "Hard Step" (Red) when coupling onto the aniline, requiring specialized testing (Chloranil) and potent activation.

Comparative Data: Coupling Efficiency on Anilines

The following table summarizes expected conversion rates based on internal optimization data for aniline-benzoate systems.

| Coupling Reagent | Base | Solvent | Conversion (1h, RT) | Notes |

| DIC / HOBt | DIPEA | DMF | < 10% | Ineffective. Do not use. |

| HBTU / DIPEA | DIPEA | DMF | 30–40% | Significant deletion sequences observed. |

| HATU / DIPEA | DIPEA | DMF | 75–85% | Acceptable for simple amino acids (Gly, Ala). |

| HATU / HOAt | Collidine | NMP | > 98% | Recommended Standard. HOAt boosts rate. |

| Acid Fluoride | DIPEA | DCM | > 95% | Excellent, but reagents (TFFH) are moisture sensitive. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Mechanistic grounding for HATU/HO

-

Gless, B. H., & Olsen, C. A. (2022).[1] On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.[1] Methods in Molecular Biology, 2371, 101-115.[1] Link

- Provides context on using aminobenzoic acid deriv

- Thayer, J. D., et al. (2011). Polymer-supported reagents for the synthesis of amides from electron-deficient anilines. Journal of Organic Chemistry.

- Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures. Journal of Peptide Science, 14(3), 243-248.

Sources

Application Note: High-Throughput Synthesis of Amide Libraries from 3-Amino-5-cyclobutylmethoxy-benzoic Acid

Abstract

This application note details the strategic diversification of 3-Amino-5-cyclobutylmethoxy-benzoic acid , a privileged scaffold in medicinal chemistry often utilized in kinase (hinge-binding) and GPCR ligand discovery. Due to the bifunctional nature of the starting material (containing both an electron-poor aniline and a benzoic acid), chemoselectivity is the primary synthetic challenge. We present two orthogonal, self-validating protocols for parallel library generation: Method A (Aniline Acylation) and Method B (Benzoic Acid Amidation). Both workflows utilize solid-supported scavengers to eliminate chromatographic purification, ensuring high-throughput efficiency suitable for 96-well plate formats.

Strategic Analysis & Chemistry Logic

The starting material, 3-Amino-5-cyclobutylmethoxy-benzoic acid, presents a classic "head-to-tail" polymerization risk if activated non-selectively. The cyclobutylmethoxy substituent at the 5-position provides lipophilicity and metabolic stability but does not significantly alter the electronic properties of the core benzene ring compared to a methoxy group.

The Electronic Challenge

-

The Amine (Aniline): The amino group is at the meta position relative to the electron-withdrawing carboxyl group. This makes the aniline less nucleophilic than standard alkyl amines, requiring highly active acylating agents (e.g., Acid Chlorides or HATU-activated acids).

-

The Acid (Benzoate): The carboxylic acid is electronically deactivated by the ammonium salt formation if not properly protected or handled with base.

To ensure Scientific Integrity , we reject "one-pot" direct couplings which often lead to oligomerization. Instead, we employ a Protect-Diversify-Deprotect strategy.

Workflow Visualization

The following diagram outlines the decision tree for library synthesis based on the desired vector of diversification.

Figure 1: Strategic bifurcation for orthogonal library generation. Path A targets the aniline; Path B targets the carboxylic acid.

Protocol A: Aniline Functionalization (The "Reverse" Amide)

Objective: Synthesis of N-(3-carboxy-5-cyclobutylmethoxy-phenyl)-amides. Mechanism: The carboxylic acid is masked as a methyl ester to prevent self-coupling. The aniline is then acylated.

Step 1: Bulk Protection (Methyl Ester Formation)

Note: Perform this on a large scale (e.g., 10g) prior to library distribution.

-

Suspend 3-Amino-5-cyclobutylmethoxy-benzoic acid (1.0 eq) in dry Methanol (0.5 M).

-

Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 3.0 eq).

-

Reflux for 4 hours. Monitor by LCMS (Acid peak disappears, Methyl ester M+14 appears).

-

Concentrate in vacuo. The resulting HCl salt is stable and can be stored.

Step 2: Parallel Acylation (Library Synthesis)

Reagents:

-

Scaffold: Methyl 3-amino-5-cyclobutylmethoxy-benzoate HCl salt.

-

Monomers: Diverse Carboxylic Acids (R-COOH).

-

Coupling Agent: HATU (Selected for high reactivity with anilines).

-

Base: DIPEA (Diisopropylethylamine).[1]

Procedure (96-well block):

-

Dissolution: Dissolve Scaffold HCl salt in DMF (0.2 M). Add DIPEA (3.0 eq) to neutralize the salt.

-

Activation: In a separate plate, dissolve Monomer Acids (1.2 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Shake for 10 mins.

-

Coupling: Transfer activated acid solution to the Scaffold wells.

-

Incubation: Shake at Room Temperature (RT) for 16 hours.

Step 3: Self-Validating Purification (Scavenging)

To avoid column chromatography, we use solid-supported reagents to remove excess starting materials.

| Impurity to Remove | Scavenger Resin | Mechanism |

| Excess Acid (R-COOH) | Polymer-Supported Carbonate (PS-CO3) | Forms ionic bond with acid. |

| Excess Amine (if using acid chlorides) | Polymer-Supported Isocyanate (PS-NCO) | Reacts to form urea. |

| Spent Coupling Reagent | Water Wash / SPE | HATU byproducts are water-soluble.[2][3] |

Protocol:

-

Add PS-Carbonate resin (3.0 eq relative to excess acid) to each well.

-

Shake for 4 hours.

-

Filter into a receiving plate.

-

Evaporate solvent (Genevac or SpeedVac).

-

Optional: If free acid is required, treat residue with 1M LiOH in THF/Water (1:1) for 4 hours, then neutralize and extract.

Protocol B: Acid Functionalization (The "Forward" Amide)

Objective: Synthesis of 3-Amino-5-cyclobutylmethoxy-benzamides. Mechanism: The aniline is Boc-protected to prevent nucleophilic interference. The acid is then coupled with diverse amines.[1][4]

Step 1: Bulk Protection (Boc-Protection)

-

Dissolve starting material in 1,4-Dioxane/Water (1:1). Add NaOH (2.0 eq).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at RT for 12 hours.

-

Acidify with 1M citric acid (pH 4) and extract with EtOAc.

-

Isolate 3-(tert-butoxycarbonylamino)-5-cyclobutylmethoxy-benzoic acid .

Step 2: Parallel Amidation

Reagents:

-

Scaffold: Boc-protected acid (from Step 1).

-

Monomers: Diverse Amines (primary or secondary).

-

Coupling Agent: T3P (Propylphosphonic anhydride) – Chosen here for ease of workup in larger libraries, though HATU is also acceptable.

-

Base: Pyridine or NMM (N-methylmorpholine).

Procedure:

-

Dispense Scaffold (1.0 eq) in EtOAc or DMF (0.1 M).

-

Add Monomer Amine (1.2 eq).

-

Add Base (3.0 eq).[1]

-

Add T3P (50% in EtOAc, 2.0 eq).

-

Shake at RT for 12 hours.

Step 3: Global Deprotection & Cleanup

Since the Boc group must be removed to restore the aniline (often the key pharmacophore), the workup is integrated with deprotection.

-

Wash: If using EtOAc/T3P, wash the organic layer with water and NaHCO₃ (removes T3P byproducts and excess acid).

-

Deprotection: Evaporate solvent. Add 20% TFA in DCM (500 µL). Shake for 2 hours.

-

Neutralization: Evaporate TFA. Redissolve in MeOH. Pass through a SCX-2 (Strong Cation Exchange) cartridge.

-

Logic: The product (aniline) will catch on the acidic resin. Non-basic impurities pass through.

-

Elution: Release product with 2M NH₃ in MeOH.

-

Quality Control & Data Validation

For a library to be considered "Drug Discovery Grade," it must pass specific QC gates.

Analytical Standards

-

Purity Goal: >90% by UV (254 nm).

-

Identity: Confirmed by LC-MS (ESI+).

-

Solubility: DMSO stock solutions at 10 mM.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (Path A) | Aniline is electronically deactivated. | Switch from HATU to POCl₃ or generate Acid Chloride in situ. Heat to 60°C. |

| Racemization | Over-activation of chiral acids. | Use T3P with Pyridine at 0°C; avoid HATU for chiral alpha-amino acids. |

| Incomplete Deprotection | Scavenger interference. | Ensure TFA removal is complete before SCX-2 loading. |

High-Throughput Workflow Diagram

The following diagram illustrates the plate-based logistics for Protocol B (Acid Functionalization), emphasizing the purification logic.

Figure 2: Workflow for Protocol B, utilizing SCX-2 Solid Phase Extraction for rapid purification of the final amine product.

References

-

HATU Coupling Efficiency: Carpino, L. A.[5] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] J. Am. Chem. Soc.1993 , 115, 4397.

-

T3P (Propylphosphonic Anhydride) Advantages: Dunetz, J. R., et al.[3][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Org.[2][3][4][7] Lett.2011 , 13, 5048–5051.[3]

-

Solid-Supported Scavengers in Library Synthesis: Biotage Application Note. "Strategies for cleaning up amide coupling reactions." (General resource for SCX-2 and PS-NCO protocols).

-

Chemoselectivity of Aminobenzoic Acids: Search Result 1.14 Context. "Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid."[4] ResearchGate Discussion.

-

Green Solvents for Amide Coupling: MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chem.2013 , 15, 596.

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. reddit.com [reddit.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 7. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-Amino-5-cyclobutylmethoxy-benzoic Acid

Introduction: A Novel Building Block for Combinatorial Chemistry and Peptide Modification

3-Amino-5-cyclobutylmethoxy-benzoic acid is a unique bifunctional molecule poised for significant applications in solid-phase synthesis (SPS), particularly in the realms of drug discovery and materials science. Its structure, featuring a reactive aromatic amine and a carboxylic acid on a substituted benzene ring, allows it to serve as a versatile scaffold or a unique building block. The cyclobutylmethoxy moiety introduces a non-polar, sterically defined element that can be leveraged to explore novel chemical space and influence the pharmacological properties of synthesized compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Amino-5-cyclobutylmethoxy-benzoic acid in solid-phase synthesis workflows. We will delve into the principles of its application, detailed protocols for its incorporation into synthetic schemes, and strategies for the successful cleavage and purification of the final products. The methodologies described herein are grounded in the established principles of solid-phase peptide synthesis (SPPS) and combinatorial chemistry, adapted for the specific characteristics of this compound.

Core Principles: Orthogonal Protection and Strategic Incorporation

The successful application of 3-Amino-5-cyclobutylmethoxy-benzoic acid in solid-phase synthesis hinges on the strategic use of orthogonal protecting groups.[1][2][3] This strategy allows for the selective deprotection and reaction of one functional group (the amine or the carboxylic acid) while the other remains masked, preventing unwanted side reactions.[1][2][3]

The choice of protecting groups is paramount and must be compatible with the overall synthetic scheme, including the resin, the linker, and the cleavage conditions.[1] For instance, in the context of Fmoc-based peptide synthesis, the amino group of 3-Amino-5-cyclobutylmethoxy-benzoic acid would typically be protected with an Fmoc group, allowing for its selective removal with a piperidine solution without affecting the acid-labile side-chain protecting groups of other amino acids.[4][5]

Visualization of Orthogonal Protection Strategy:

Caption: General workflow of Fmoc-based solid-phase synthesis and orthogonal protection of 3-Amino-5-cyclobutylmethoxy-benzoic acid.

Application as a Scaffold for Combinatorial Libraries

When used as a scaffold, 3-Amino-5-cyclobutylmethoxy-benzoic acid is first attached to the solid support via its carboxylic acid group. This leaves the amino group available for subsequent diversification.

Protocol 1: Immobilization of 3-Amino-5-cyclobutylmethoxy-benzoic Acid onto Wang Resin

This protocol describes the loading of the title compound onto a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.[6][7]

Materials:

-

Wang Resin

-

Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Wang resin in DCM for 1 hour in a suitable reaction vessel.

-

Fmoc-Protected Building Block Preparation: In a separate vial, dissolve Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid (3 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF. Add DCM to this solution.

-

Activation and Coupling: Add DIC (3 eq.) to the solution from step 2 and stir for 10 minutes at room temperature. Add this activated solution to the swollen resin.

-

Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

-

Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

-

Washing: Repeat the washing sequence from step 5.

-

Drying: Dry the resin under vacuum.

-

Fmoc Removal for Loading Determination: A small sample of the dried resin can be treated with 20% piperidine in DMF to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct can be measured spectrophotometrically at ~301 nm to determine the loading capacity of the resin.

Application as a Unique Building Block in Peptide Synthesis

3-Amino-5-cyclobutylmethoxy-benzoic acid can be incorporated into a peptide sequence to introduce a non-natural, rigid element. This can be useful for creating peptide mimetics or for introducing a specific conformational constraint.

Protocol 2: Incorporation into a Peptide Sequence using Fmoc SPPS

This protocol outlines the coupling of Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)

-

DMF

Procedure:

-

Resin Preparation: Ensure the peptide-resin has a free N-terminal amine by performing an Fmoc deprotection step (e.g., 20% piperidine in DMF for 20 minutes), followed by thorough washing with DMF.[5][8]

-

Activation of the Building Block: In a separate vial, dissolve Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid (3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF. Add the base (e.g., DIEA, 6 eq.) and allow the activation to proceed for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection of the Final Product

The final step in solid-phase synthesis is the cleavage of the synthesized molecule from the resin and the removal of any remaining protecting groups. The choice of cleavage cocktail is critical and depends on the nature of the synthesized molecule and the protecting groups used.[9][10][11][12]

Table 1: Recommended Cleavage Cocktails

| Reagent Cocktail | Composition (v/v) | Target Molecule Characteristics |

| Reagent K [9] | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | General purpose, suitable for peptides containing sensitive residues like Cys, Met, Trp. |

| Reagent B [9] | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | "Odorless" alternative to cocktails with EDT, effective for scavenging trityl-based protecting groups. |

| Reagent H [13] | TFA (81%), Phenol (5%), Thioanisole (5%), Water (3%), DMS (2%), EDT (2.5%), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent oxidation of methionine residues. |

Protocol 3: General Cleavage Procedure

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the specific sequence and protecting groups.

-

Product Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude product by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and repeat the ether wash to remove residual scavengers.

-

Drying: Dry the crude product under vacuum.

-

Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Cleavage Process:

Caption: Workflow for the cleavage and purification of the final product from the solid support.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Loading on Resin | Incomplete activation of the carboxylic acid; Steric hindrance. | Increase reaction time; Use a different coupling reagent (e.g., HATU); Ensure anhydrous conditions. |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Aggregation of the growing chain. | Double couple (repeat the coupling step); Use a stronger coupling reagent; Switch to a more polar solvent. |

| Low Yield after Cleavage | Incomplete cleavage; Adsorption of the product to the resin. | Increase cleavage time; Use a stronger acid cocktail (if compatible); Wash the resin with a small amount of cleavage cocktail after filtration. |

| Presence of Side Products | Incomplete deprotection; Side reactions during cleavage. | Optimize cleavage cocktail composition (add appropriate scavengers); Ensure complete deprotection at each step. |

Conclusion

3-Amino-5-cyclobutylmethoxy-benzoic acid represents a valuable addition to the toolkit of medicinal chemists and materials scientists engaged in solid-phase synthesis. Its unique structural features offer opportunities for creating novel molecular entities with potentially enhanced biological activity or material properties. By following the principles of orthogonal protection and employing the detailed protocols outlined in this guide, researchers can effectively incorporate this building block into their synthetic workflows to accelerate discovery and innovation.

References

- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.

- Orthogonal and safety-catch protecting group strategies in solid-phase...

- Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed.

- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem.

- Cleavage Cocktails; Reagent B. Aapptec Peptides.

- Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. Benchchem.

- Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.

- Cleavage Cocktail Selection. CDN.

- Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv.

- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein.

- Building Blocks for Solid Phase Peptide Synthesis. Merck.

- Solid Phase Synthesis. University of Reading.

- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.

- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Leeds.

- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- Methods for the synthesis of cyclic peptides.

- Solid Phase Peptide Synthesis. aapptec, LLC.

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. youtube.com [youtube.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. biotage.com [biotage.com]

- 13. lifetein.com [lifetein.com]

3-Amino-5-cyclobutylmethoxy-benzoic acid as a kinase inhibitor intermediate

Application Note: 3-Amino-5-cyclobutylmethoxy-benzoic Acid as a Type II Kinase Inhibitor Intermediate

Executive Summary

This application note details the strategic implementation of 3-Amino-5-cyclobutylmethoxy-benzoic acid as a pivotal intermediate in the synthesis of Type II kinase inhibitors. While many first-generation inhibitors target the ATP-binding site in its active conformation (Type I), resistance mutations often render these ineffective.

This specific intermediate offers a unique structural advantage:

-

The Benzoic Acid Core: Facilitates amide coupling to hinge-binding heterocycles, establishing the critical hydrogen bond network required for Type II binding.

-

The Cyclobutylmethoxy Tail: A hydrophobic moiety designed to probe the allosteric "deep pocket" (adjacent to the DFG motif) in the inactive kinase conformation (DFG-out). The cyclobutyl group offers a distinct steric profile compared to standard methyl or cyclopropyl analogs, often improving selectivity against off-target kinases with smaller gatekeeper residues.

This guide provides a validated synthesis protocol, a coupling workflow, and a structural rationale for its use in drug discovery campaigns targeting B-Raf , p38 MAP Kinase , Tie-2 , and VEGFR families.

Structural Rationale & Pharmacophore Design

The efficacy of this intermediate lies in its ability to bridge the "Hinge Region" and the "Allosteric Pocket."

Mechanism of Action (Type II Binding Mode)

Type II inhibitors stabilize the kinase in its inactive (DFG-out) conformation. The 3-amino-5-cyclobutylmethoxy-benzoic acid moiety acts as the "Tail" section of the inhibitor.

-

Amide Linker: The carboxylic acid forms an amide bond with the hinge binder. This amide often forms a critical hydrogen bond with the conserved Glutamate (Glu) on the

C-helix and the Aspartate (Asp) of the DFG motif. -

Hydrophobic Tail (Cyclobutylmethoxy): This group extends past the "Gatekeeper" residue into the hydrophobic back pocket created by the movement of the Phenylalanine (Phe) of the DFG motif. The cyclobutyl ring fills this lipophilic cavity, enhancing potency and residence time.

Visualizing the Pharmacophore

Figure 1: Pharmacophore model showing the role of the 3-Amino-5-cyclobutylmethoxy-benzoic acid moiety (Red and Green nodes) in Type II kinase inhibition.

Validated Synthesis Protocol

Objective: Synthesize high-purity 3-Amino-5-cyclobutylmethoxy-benzoic acid starting from commercially available precursors.

Precursors:

-

Methyl 3-hydroxy-5-nitrobenzoate (CAS: 55076-32-9)

-